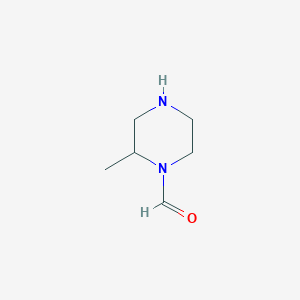
2-Methylpiperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpiperazine-1-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Methylpiperazine-1-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable scaffold for developing drugs targeting neurological disorders and other therapeutic areas.
- Case Study: A study demonstrated that derivatives of piperazine, including this compound, exhibited significant activity against certain cancer cell lines, suggesting potential applications in oncology .
Biological Studies
The compound is utilized in biological research to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It has been shown to influence endocannabinoid signaling pathways by acting as an inhibitor for enzymes such as fatty acid amide hydrolase (FAAH) .
- Case Study: Research indicated that modifications to the piperazine ring can enhance selectivity for FAAH inhibition, leading to increased endocannabinoid levels in vivo, which may have implications for pain management .
Industrial Chemistry
In industrial applications, this compound acts as a building block for synthesizing complex organic molecules used in the production of polymers and other materials. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions.
Eigenschaften
CAS-Nummer |
143411-78-3 |
|---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-methylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O/c1-6-4-7-2-3-8(6)5-9/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
QOIJPNNTPPTGMY-UHFFFAOYSA-N |
SMILES |
CC1CNCCN1C=O |
Kanonische SMILES |
CC1CNCCN1C=O |
Synonyme |
1-Piperazinecarboxaldehyde,2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















